3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted aromatic ring linked via an ethyl chain to a pyrazolopyridine moiety. Such structural attributes are common in kinase inhibitors and enzyme-targeting pharmaceuticals, where sulfonamide groups often act as key pharmacophores for binding affinity .
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S/c1-12-15(13(2)24(23-12)18-5-3-4-9-21-18)8-10-22-27(25,26)14-6-7-17(20)16(19)11-14/h3-7,9,11,22H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUGKDXWKNYUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that exhibits significant pharmacological potential. This compound belongs to a class of sulfonamides and features a pyrazole ring and a pyridine moiety, which contribute to its biological activities. Its molecular formula is , and it is known for its role as a glycine transporter 1 (GlyT1) inhibitor, implicating it in various central nervous system disorders.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the reuptake of glycine in the synaptic cleft. By blocking GlyT1, it enhances glycine signaling, which is crucial for neurotransmission. This action has therapeutic implications for conditions such as schizophrenia and other mood disorders, where glycine levels are often dysregulated. Studies have shown that treatment with this compound can increase cerebrospinal fluid glycine concentrations in animal models, suggesting its potential efficacy in clinical applications.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Pyrazole derivatives have demonstrated promise in inhibiting the growth of various cancer cell lines, including breast and lung cancers. The sulfonamide group is known for its antibacterial properties, and compounds containing these moieties are being explored for their anticancer potential .
- Neuroprotective Effects : By modulating glycine levels, this compound may also exhibit neuroprotective effects, potentially benefiting neurodegenerative conditions .
Research Findings
Recent studies have highlighted the significance of this compound in various research contexts:
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits GlyT1 activity, leading to increased extracellular glycine levels. This enhancement has been correlated with improved synaptic transmission in neuronal cultures.
In Vivo Studies
Animal model studies indicate that administration of this compound results in significant increases in cerebrospinal fluid glycine concentrations. These findings support its potential use in treating disorders characterized by impaired glycinergic signaling .
Case Studies
Several case studies have investigated the effects of this compound on specific conditions:
- Schizophrenia : A study involving animal models of schizophrenia showed that treatment with the compound resulted in behavioral improvements associated with enhanced glycinergic neurotransmission.
- Cancer Cell Lines : In studies using breast and lung cancer cell lines, this compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanisms of action often involve apoptosis induction and disruption of cancer cell signaling pathways .
Case Study: In Vitro Studies
In vitro studies have demonstrated that structurally similar compounds can effectively induce apoptosis in cancer cells. For instance, compounds with pyrazole and sulfonamide groups have been shown to interact with key proteins involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation rates .
Anti-inflammatory Properties
Compounds containing sulfonamide and pyrazole moieties have been reported to exhibit anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism through which these compounds exert their anti-inflammatory activity. For example, related compounds have shown IC50 values ranging from 60 to 80 μg/mL against COX enzymes .
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Contains amino and chloro groups | Antimicrobial activity |
| N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide | Trifluoromethyl substituent | Potential anticancer properties |
| 5-Fluoro-N-{2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide | Fluoro group instead of chloro | Anti-inflammatory effects |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated significant antibacterial activity against various pathogens, suggesting that the incorporation of specific functional groups can enhance the efficacy against microbial infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide can be achieved through several synthetic routes involving the strategic placement of functional groups to optimize biological activity. Structure-activity relationship studies indicate that modifications in substituents significantly affect potency; for example, the arrangement of chloro and fluoro groups plays a crucial role in enhancing biological activity .
Toxicity Studies
Toxicity assessments reveal that many related pyrazole derivatives possess favorable safety profiles. Acute oral toxicity tests indicate LD50 values exceeding 2000 mg/kg in animal models, suggesting that while these compounds are biologically active, they also exhibit low toxicity levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related sulfonamide derivatives:
Key Structural and Functional Differences:
Substituent Effects: The target compound’s pyridin-2-yl group and 3,5-dimethyl pyrazole may enhance solubility and target specificity compared to Compound 26’s 3,4,5-trimethyl pyrazole and dichlorophenyl group .
Spectral Signatures: The absence of a carbamoyl group (C=O) in the target compound differentiates its IR profile (~1727 cm⁻¹ in Compound 26 vs.
Biological Implications :
- Fluorine and chlorine in the target compound’s benzene ring may improve metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .
- Compound 26’s dichlorophenyl group suggests broader antimicrobial activity, while the target compound’s pyridin-2-yl group may favor kinase inhibition .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s ethyl-linked pyrazolopyridine moiety requires multi-step synthesis, similar to the methods in (e.g., coupling sulfonamide intermediates with isocyanates) .
- Data Gaps : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary fragments:
- 3-Chloro-4-fluorobenzenesulfonamide core : Provides the sulfonamide pharmacophore.
- 2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine : Serves as the pyrazole-containing sidechain.
- Ethylene linker : Connects the sulfonamide and pyrazole moieties via an amine linkage.
Key disconnections focus on:
- Pyrazole ring construction via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls.
- Sulfonamide formation through chlorosulfonation followed by nucleophilic amination.
- Amide coupling using carbodiimide-based activation.
Stepwise Synthetic Methodology
Synthesis of 3-Chloro-4-fluorobenzenesulfonamide
Chlorosulfonation of 1-Chloro-2-fluorobenzene
The benzene ring is activated for electrophilic substitution using chlorosulfonic acid under controlled conditions:
- Reagents : Chlorosulfonic acid (3 eq), 1-chloro-2-fluorobenzene, dichloromethane (DCM).
- Conditions : 0–5°C, 4 h, followed by quenching with ice-water.
- Outcome : 3-Chloro-4-fluorobenzenesulfonyl chloride (78% yield).
Amination with Ammonia
The sulfonyl chloride intermediate reacts with aqueous ammonia:
Preparation of 2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine
Pyrazole Ring Formation via Multicomponent Reaction
Adapting methods from cascade pyrazole synthesis:
- Reagents :
- α-Bromo ketone (1 eq, 3,5-dimethyl-1-(pyridin-2-yl)propan-1-one).
- Tosylhydrazone (1.2 eq, derived from ethyl glyoxylate).
- K₂CO₃ (2.5 eq), CH₃CN.
- Conditions : 110°C, 16 h under N₂.
- Mechanism : Base-mediated cyclocondensation forms the pyrazole core.
- Yield : 68% after silica gel chromatography (EtOAc/hexane 3:7).
Ethylamine Sidechain Introduction
The 4-position of the pyrazole is functionalized via nucleophilic substitution:
Coupling of Sulfonamide and Pyrazole-Ethylamine
Carbodiimide-Mediated Amide Bond Formation
Optimization and Mechanistic Insights
Pyrazole Cyclocondensation Efficiency
Key Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 100–110°C | Prevents dimerization |
| Solvent | CH₃CN | Enhances polarity for cyclization |
| Base | K₂CO₃ | Maintains pH for hydrazone activation |
Side Reactions :
Sulfonamide Formation Challenges
Regioselectivity Issues :
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (s, 1H, SO₂NH), 7.72–7.68 (m, 2H, Ar-H), 6.99 (d, J = 7.2 Hz, 1H, Py-H), 3.62 (t, J = 6.4 Hz, 2H, CH₂N), 2.89 (t, J = 6.4 Hz, 2H, CH₂Pyrazole), 2.41 (s, 3H, CH₃), 2.37 (s, 3H, CH₃). - HRMS (ESI+) : m/z calc. for C₁₉H₂₀ClFN₄O₂S [M+H]⁺: 443.0964, found: 443.0968.
Industrial Scalability Considerations
- Batch Reactor Design :
- Cost Analysis :
Step Cost Driver Mitigation Strategy Pyrazole synthesis Tosylhydrazone cost In situ generation from ketones Sulfonamide Chlorosulfonic acid handling Substitution with polymer-supported reagents
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Pyrazole ring formation : Condensation of hydrazines with diketones or β-keto esters under acidic conditions to generate the 3,5-dimethylpyrazole core .
- Sulfonamide coupling : Reaction of the pyrazole-ethylamine intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
- Purification : Column chromatography or recrystallization using solvents like ethanol or chloroform .
Key challenges include controlling regioselectivity during pyrazole substitution and minimizing side reactions during sulfonylation.
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry, often using SHELX programs for refinement .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm, sulfonamide NH at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How should researchers handle safety concerns during synthesis?
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., chloroacetyl chloride) and personal protective equipment (PPE) for skin/eye protection.
- Waste disposal : Follow protocols for halogenated byproducts (e.g., chlorinated intermediates) .
- Stability testing : Monitor decomposition under light or heat via TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, catalyst loading) to identify optimal conditions .
- Flow chemistry : Continuous synthesis reduces side reactions and enhances reproducibility, as demonstrated in analogous sulfonamide syntheses .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in pyridinyl substitution steps .
Q. What role do substituents (e.g., pyridinyl, fluorophenyl) play in biological activity?
- Pyridinyl group : Enhances π-π stacking with protein targets (e.g., kinase enzymes) .
- Fluorine atom : Increases metabolic stability and membrane permeability via hydrophobic interactions .
- Chloro substituent : May influence binding affinity to halogen-bonding pockets in receptors .
Methodological validation: Use molecular docking or isothermal titration calorimetry (ITC) to quantify interactions.
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC values under consistent conditions (e.g., pH, temperature, cell lines) .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies in potency .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing Cl with CF) to isolate contributing factors .
Q. What strategies address challenges in crystallizing this compound?
Q. How can scaling-up synthesis be achieved without compromising purity?
- Continuous-flow reactors : Enable large-scale production with precise temperature/residence time control .
- In-line purification : Integrate scavenger resins or membrane filtration to remove impurities during synthesis .
- Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
